molecular formula C15H12N6O2S B5449034 7-(2-methoxyphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

7-(2-methoxyphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

Cat. No.: B5449034
M. Wt: 340.4 g/mol
InChI Key: IXDMVBZVIGYZGM-UHFFFAOYSA-N
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Description

“7-(2-methoxyphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one” is a complex heterocyclic compound that features a unique arrangement of nitrogen, sulfur, and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(2-methoxyphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one” typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Formation of the pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one core: This can be achieved through cyclization reactions involving appropriate nitrogen-containing precursors.

    Introduction of the 2-methoxyphenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.

    Addition of the methylsulfanyl group: This can be introduced via nucleophilic substitution or thiolation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“7-(2-methoxyphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one” can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to modify the triazolo or triazinone rings.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as halides, nucleophiles, or electrophiles under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, “7-(2-methoxyphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one” could be studied for its pharmacological properties. It may exhibit activity against specific diseases or conditions, leading to the development of new therapeutic agents.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “7-(2-methoxyphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-methoxyphenyl)-2-(methylsulfanyl)pyrido[4,3-d][1,2,3]triazolo[5,1-c][1,2,3]triazin-6(7H)-one
  • 7-(2-methoxyphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,3]triazin-6(7H)-one

Uniqueness

The uniqueness of “7-(2-methoxyphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one” lies in its specific arrangement of functional groups and heterocyclic rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

11-(2-methoxyphenyl)-4-methylsulfanyl-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2S/c1-23-11-6-4-3-5-9(11)20-8-7-10-12(13(20)22)17-18-14-16-15(24-2)19-21(10)14/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDMVBZVIGYZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CC3=C(C2=O)N=NC4=NC(=NN34)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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